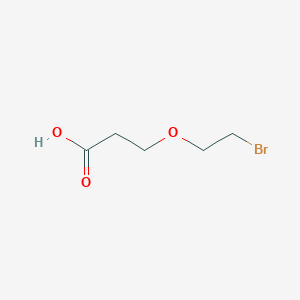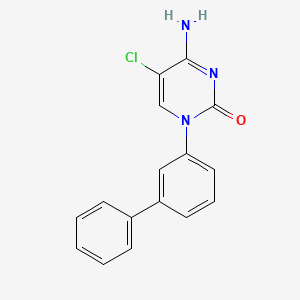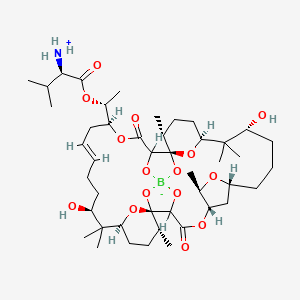
Bromo-PEG1-Acid
Overview
Description
Bromo-PEG1-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications .
Synthesis Analysis
Bromo-PEG1-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bromo-PEG1-Acid is C5H9BrO3 . It has a molecular weight of 197.03 g/mol . The InChI string is InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG1-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bromo-PEG1-Acid has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 46.5 Ų . It has a rotatable bond count of 5 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
Protein Degrader Building Blocks
Bromo-PEG1-Acid is used as a building block in the construction of protein degrader molecules . These molecules are designed to target specific proteins for degradation, which can be useful in various biological research and therapeutic applications.
Bioconjugation
Bromo-PEG1-Acid can be used for bioconjugation . This involves attaching a biomolecule to another molecule, which can be a useful tool in biological research and medicine. For example, it can be used to attach a drug to a carrier molecule to improve its delivery to a specific target in the body.
Synthesis of Small Molecules
Bromo-PEG1-Acid can be used as a building block for the synthesis of small molecules . This can be useful in a wide range of scientific research fields, including medicinal chemistry and chemical biology.
4. Conjugates of Small Molecules and/or Biomolecules Bromo-PEG1-Acid can be used to create conjugates of small molecules and/or biomolecules . These conjugates can have various applications in biological research and medicine, such as targeted drug delivery and diagnostic imaging.
5. Tool Compounds for Chemical Biology and Medicinal Chemistry Bromo-PEG1-Acid can be used to create tool compounds for use in chemical biology and medicinal chemistry . These tool compounds can be used to study biological processes and to develop new therapeutic agents.
6. Antibody-Drug Conjugates or Proteolysis-Targeting Chimeras (PROTAC) Bromo-PEG1-Acid can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC) molecules for targeted protein degradation . This is a promising strategy for the development of new therapeutic agents, particularly for the treatment of diseases that are caused by the overexpression or abnormal activity of certain proteins.
Mechanism of Action
Target of Action
Bromo-PEG1-Acid is a PEG-based PROTAC linker . The primary targets of Bromo-PEG1-Acid are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . The role of these targets varies, but they are typically disease-related proteins that are selectively degraded for therapeutic purposes .
Mode of Action
Bromo-PEG1-Acid interacts with its targets through a process called targeted protein degradation . The bromide (Br) group in Bromo-PEG1-Acid is a good leaving group for nucleophilic substitution reactions . This allows the compound to bind to its target proteins and induce their degradation . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The exact biochemical pathways affected by Bromo-PEG1-Acid depend on the specific proteins targeted for degradation. The general mechanism involves the ubiquitin-proteasome system, which is responsible for protein degradation in cells . By inducing the degradation of specific proteins, Bromo-PEG1-Acid can influence various cellular pathways and processes.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of Bromo-PEG1-Acid’s action are primarily related to the degradation of its target proteins . By selectively degrading disease-related proteins, Bromo-PEG1-Acid can potentially alter cellular functions and pathways, leading to therapeutic effects. The specific effects would depend on the proteins targeted for degradation.
Action Environment
The action, efficacy, and stability of Bromo-PEG1-Acid can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment could potentially affect the compound’s solubility and reactivity . Additionally, the presence of other biomolecules could influence the compound’s ability to bind to its targets and induce protein degradation
Future Directions
Bromo-PEG1-Acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in these areas.
properties
IUPAC Name |
3-(2-bromoethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBYHCQUFPLTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG1-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)









![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)